molecular formula C8H14N4S B13097822 2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole

2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole

Cat. No.: B13097822
M. Wt: 198.29 g/mol
InChI Key: QHWVOVIOUBRLSV-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole typically involves the cyclization of hydrazinecarbothioamide derivatives. One common method includes the reaction of cyclohexyl isothiocyanate with hydrazine hydrate under reflux conditions to form the intermediate hydrazinecarbothioamide. This intermediate is then cyclized using an appropriate dehydrating agent, such as phosphorus oxychloride, to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5-hydrazinyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14N4S

Molecular Weight

198.29 g/mol

IUPAC Name

(5-cyclohexyl-1,3,4-thiadiazol-2-yl)hydrazine

InChI

InChI=1S/C8H14N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h6H,1-5,9H2,(H,10,12)

InChI Key

QHWVOVIOUBRLSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NN

Origin of Product

United States

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